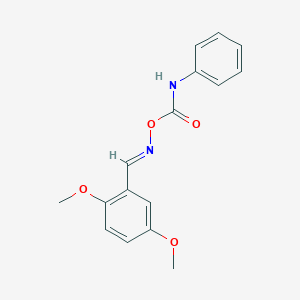
1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinecarboxylic acids and their derivatives, including piperidine and fluoro-substituted compounds, play a crucial role in medicinal chemistry due to their broad range of biological activities. These compounds serve as key building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of pyridinecarboxylic acid derivatives often involves multi-step reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. For instance, the nucleophilic displacement of bromide in the pyridine ring with fluorine has been demonstrated as a feasible approach for introducing fluorine atoms into the molecule, potentially applicable to the synthesis of fluoro-substituted piperidines (Katoch-Rouse & Horti, 2003).
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
The compound has shown potential as an Aurora kinase inhibitor, indicating its utility in cancer research and therapy. Specifically, derivatives similar to 1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid have been identified as inhibitors of Aurora A kinase, a crucial protein involved in cell division and the potential target for anticancer drugs. Such inhibitors can play a significant role in the development of new cancer treatments by targeting specific pathways involved in tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Pyridinecarboxylic acids, closely related to the mentioned compound, have been explored for their antibacterial properties. The structural analogues have shown significant activity against various bacterial strains, contributing to the development of new antibacterial agents. This line of research is critical in addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (H. Egawa et al., 1984).
Solar Cell Enhancement
Derivatives incorporating pyridine units have been utilized as cathode-modifying layers in polymer solar cells, significantly improving their efficiency. These materials, due to their specific structural attributes, including the pyridine moiety, enhance power conversion efficiencies, demonstrating the compound's relevance in renewable energy research (Guiting Chen et al., 2017).
Corrosion Inhibition
Piperidine derivatives, similar to the compound , have been investigated for their ability to inhibit the corrosion of metals such as iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds have been identified as effective corrosion inhibitors, suggesting applications in materials science and engineering to enhance the longevity and durability of metal structures (S. Kaya et al., 2016).
Antimicrobial Synthesis
Research into new pyridine derivatives, including structures akin to 1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, has led to the synthesis of compounds with variable antimicrobial activities. These findings are crucial for the ongoing development of new drugs and treatments against a wide range of microbial infections (N. Patel et al., 2011).
Propiedades
IUPAC Name |
1-(3-fluoropyridin-2-yl)-3-(2-methoxyethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-20-9-6-14(13(18)19)5-3-8-17(10-14)12-11(15)4-2-7-16-12/h2,4,7H,3,5-6,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHOQLOEFYDFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C2=C(C=CC=N2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)